(Z)-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
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Description
This compound is a complex organic molecule with several functional groups. It contains an indolin-2-one moiety, which is a type of isatin. Isatins are a class of organic compounds that are used in various chemical reactions due to their active methylene group. The compound also contains a tetrahydrofuran moiety, which is a type of ether. Ethers are known for their stability and resistance to oxidation and reduction .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The indolin-2-one moiety could undergo reactions typical of carbonyl compounds, while the tetrahydrofuran moiety might participate in reactions typical of ethers .Scientific Research Applications
Antibacterial Activity
- Antibacterial Properties: Compounds similar to (Z)-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one have demonstrated antibacterial activity, particularly against Gram-positive bacterial strains. Derivatives of this compound have shown effectiveness comparable to common antibiotics like oxacillin and cefuroxime (Trotsko et al., 2018). Another research also highlights the antimicrobial activity of similar compounds against both Gram-positive and Gram-negative bacteria (PansareDattatraya & Devan, 2015).
Anticancer Activity
- Anticancer Potential: Research indicates that compounds structurally related to the subject chemical have shown anticancer activity. Various 2-substituted benzimidazole derivatives, for instance, exhibited antitumor activity against different cancer cell lines, including human hepatocellular carcinoma and breast adenocarcinoma (Refaat, 2010). Additionally, thioxothiazolidin-4-one derivatives have demonstrated potential in inhibiting tumor growth and angiogenesis in mouse models (Chandrappa et al., 2010).
Anti-inflammatory and Antioxidant Activities
- Anti-inflammatory and Antioxidant Effects: Some derivatives of this compound class have shown significant anti-inflammatory responses, as well as antioxidant properties. For example, certain 2-amino-5-alkylidene-thiazol-4-ones were effective in inhibiting xanthine oxidase, an enzyme associated with inflammation, and exhibited antioxidant activity (Smelcerovic et al., 2015).
Supramolecular Structures
- Supramolecular Chemistry: The structure and hydrogen bonding patterns of similar thioxothiazolidin-4-ones have been studied, providing insights into their supramolecular arrangements and potential applications in material science (Delgado et al., 2005).
Corrosion Inhibition
- Corrosion Inhibition: Isatin derivatives, closely related to the compound , have been studied for their corrosion inhibition properties on mild steel, which could be relevant in industrial applications (Ansari et al., 2015).
Hypoglycemic and Hypolipidemic Activities
- Diabetes Management: Certain thiazolidinedione analogs, akin to the target compound, have shown hypoglycemic and hypolipidemic activities, suggesting potential applications in managing type-2 diabetes (Mehendale-Munj et al., 2011).
Carbonic Anhydrase Inhibition
- Enzyme Inhibition: Novel derivatives similar to the chemical have been identified as potent inhibitors of carbonic anhydrase, a crucial enzyme in many biological processes. This inhibition has implications for both anticancer and antimicrobial applications (Eldehna et al., 2017).
Properties
IUPAC Name |
(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-15-8-10-16(11-9-15)13-25-19-7-3-2-6-18(19)20(22(25)27)21-23(28)26(24(30)31-21)14-17-5-4-12-29-17/h2-3,6-11,17H,4-5,12-14H2,1H3/b21-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILALMHIAAYXNG-MRCUWXFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5CCCO5)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5CCCO5)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617695-00-8 |
Source
|
Record name | (3Z)-1-(4-METHYLBENZYL)-3-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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